molecular formula C12H17BClNO4S B1374352 2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide CAS No. 1310956-29-6

2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

Cat. No. B1374352
M. Wt: 317.6 g/mol
InChI Key: SGMYFWONSUHJGF-UHFFFAOYSA-N
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Description

The compound is a benzenesulfonamide derivative that has been substituted with a boronic ester group. Benzenesulfonamides are a class of organic compounds that are often used in the synthesis of dyes and sulfa drugs . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, benzenesulfonamides are typically synthesized from benzenesulfonyl chloride and a suitable amine. The boronic ester group could potentially be introduced via a reaction with a boronic acid .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a sulfonamide group and a boronic ester group. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, benzenesulfonamides and boronic esters are both reactive groups that can participate in a variety of chemical reactions. For example, the boronic ester group could be used in a Suzuki-Miyaura cross-coupling reaction .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Analysis : This compound has been synthesized and its structure characterized through spectroscopy and X-ray diffraction. The use of Density Functional Theory (DFT) calculations aids in understanding the molecular structures and their vibrational properties, ensuring consistency with crystallographic data (Wu, Chen, Chen, & Zhou, 2021).
  • Molecular Structure Optimization : Further investigations involve optimizing the molecular structures using DFT, providing insight into the spectroscopic data, geometrical parameters, and the molecular electrostatic potential of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Application in Drug Development

  • Antitumor Activity : Research has shown potential antitumor applications, with studies evaluating the in vitro antitumor activity of related benzenesulfonamide derivatives. These studies contribute to the understanding of structure-activity relationships in drug development (Żołnowska, Sławiński, Pogorzelska, Szafrański, Kawiak, Stasiłojć, Belka, Ulenberg, & Bączek, 2016).

Research in Bioorganic Chemistry

  • Prochelators and Cytoprotection : Studies have been conducted on boronate ester prochelators, like BSIH, which are investigated for their potential in sequestering iron(III) and mitigating iron-catalyzed oxidative damage. This research is significant for understanding the role of these compounds in oxidative stress and their applications in cellular protection (Wang & Franz, 2018).

Chemical Sensing and Detection

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity as a carbonic anhydrase inhibitor, it could potentially be developed into a new drug .

properties

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(9(14)7-8)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMYFWONSUHJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

CAS RN

1310956-29-6
Record name 2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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